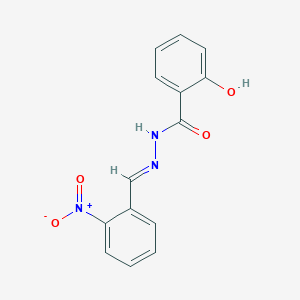![molecular formula C16H21NO4S B5509747 methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)
methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions, such as the relay catalytic cascade reaction for synthesizing methyl 4-aminopyrrole-2-carboxylates, which may share similarities with the synthesis process of the target compound. This process includes the use of binary catalytic systems and subsequent reactions for introducing substituents, highlighting the intricate steps involved in synthesizing complex organic molecules (Galenko et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, has been elucidated through X-ray diffraction studies, providing insights into the crystal and molecular structures of complex organic molecules. Such analyses are crucial for understanding the geometric and electronic structure of the target compound (Richter et al., 2023).
Chemical Reactions and Properties
Studies on the reactions of piperidine with compounds like methyl 2-methoxy-3-nitrothiophen-5-carboxylate have been conducted, shedding light on the catalysis in aromatic nucleophilic substitution. These reactions are essential for understanding the reactivity and functional group transformations of the target compound (Consiglio et al., 1981).
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. While specific data on the target compound is not directly available, related studies provide a framework for predicting these properties based on molecular architecture and intermolecular interactions.
Chemical Properties Analysis
Chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for chemical transformations, are key aspects of organic compounds. The synthesis and reactivity of compounds like tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate offer insights into the chemical behavior of similar molecules (Wang et al., 2015).
Scientific Research Applications
Stereochemistry and Reactivity
Research on the stereochemistry of base-catalysed additions and the effects of solvents and activating groups has shown that variations in these parameters can significantly impact the outcomes of reactions involving similar compounds. For instance, the addition of methyl mercaptoacetate to acetylenic ketones, catalysed by piperidine, has been demonstrated to produce compounds with varying stereochemical configurations depending on the solvent used and the nature of the substituents on the acetylenic ketones. These findings are crucial for the synthesis of specific stereochemical configurations of substances for further application in medicinal chemistry and materials science (Basyouni et al., 1980).
Biological Potential
Novel compounds synthesized from piperidine derivatives, such as 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, have shown promising antioxidant and antimicrobial activities. These compounds were synthesized through a sequence of reactions starting with p-anisaldehyde and were characterized by various spectroscopic techniques. Their biological activities were assessed through in vitro assays, indicating potential applications in developing new therapeutic agents (Harini et al., 2014).
Synthesis and Applications in Medicinal Chemistry
The synthesis of benzamide derivatives that act as serotonin 4 receptor agonists showcases the potential of piperidine derivatives in creating compounds with specific biological activities. These compounds have been synthesized with various substituents, demonstrating the versatility of piperidine derivatives in medicinal chemistry for targeting specific receptors (Sonda et al., 2003).
Cardiovascular Activity and Electrochemical Properties
Nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid have been synthesized and investigated for their cardiovascular activity and electrochemical oxidation properties. This research highlights the potential of piperidine derivatives in developing compounds with specific cardiovascular effects and their reactivity under electrochemical conditions, indicating applications in both pharmaceuticals and organic synthesis (Krauze et al., 2004).
properties
IUPAC Name |
methyl 1-(2-methoxy-4-methylsulfanylbenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-20-14-10-12(22-3)4-5-13(14)15(18)17-8-6-11(7-9-17)16(19)21-2/h4-5,10-11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONKAINUTNLVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-methoxy-4-methylsulfanylbenzoyl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-pyrimidinyl}benzenesulfonamide dihydrochloride](/img/structure/B5509669.png)
![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5509684.png)
![1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5509690.png)


![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)
![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5509736.png)


![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)
![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)